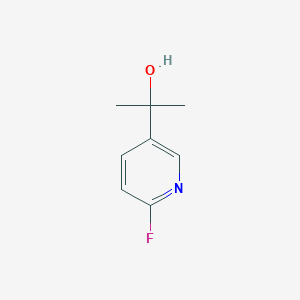

2-(6-Fluoropyridin-3-yl)propan-2-ol

Description

BenchChem offers high-quality 2-(6-Fluoropyridin-3-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoropyridin-3-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoropyridin-3-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUADCUGOGQASNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(6-Fluoropyridin-3-yl)propan-2-ol

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the "why" and "how" of using 2-(6-Fluoropyridin-3-yl)propan-2-ol as a strategic building block in medicinal chemistry.

A Strategic Bioisostere for Metabolic Stability and Physicochemical Tuning

Executive Summary

2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS 771573-09-2 ) is a high-value heterocyclic fragment used extensively in modern drug design. It serves as a robust bioisostere for lipophilic aryl groups, offering three distinct advantages:

-

Metabolic Blockade: The C6-fluorine atom blocks the primary site of oxidative metabolism (CYP450-mediated oxidation) on the pyridine ring.

-

Solubility Modulation: The tertiary alcohol moiety introduces a defined hydrogen bond donor/acceptor pair, lowering LogP without introducing the oxidation liability of primary or secondary alcohols.

-

Conformational Control: The gem-dimethyl group restricts rotational freedom, potentially reducing the entropic penalty of binding to a protein target.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Data |

| CAS Number | 771573-09-2 |

| IUPAC Name | 2-(6-Fluoropyridin-3-yl)propan-2-ol |

| Synonyms | 6-Fluoro-α,α-dimethyl-3-pyridinemethanol; 2-(6-Fluoro-3-pyridinyl)-2-propanol |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| SMILES | CC(C)(O)c1ccc(F)nc1 |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar alkanes.[1] |

| pKa (Calculated) | Pyridine N: ~2.0–3.0 (lowered by electron-withdrawing F) |

Synthetic Methodology

The most robust and self-validating route to this compound involves the Grignard addition of methylmagnesium bromide to methyl 6-fluoronicotinate . This method is preferred over lithiation strategies due to the commercial availability of the ester and the stability of the fluoropyridine core under Grignard conditions.

Protocol: Grignard Addition (Self-Validating Workflow)

Reaction Scheme: Methyl 6-fluoronicotinate + 2 MeMgBr → [Intermediate] → Product

Reagents:

-

Methyl 6-fluoronicotinate (1.0 eq)[2]

-

Methylmagnesium bromide (3.0 M in Et₂O, 2.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).

-

Dissolution: Dissolve methyl 6-fluoronicotinate in anhydrous THF (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

-

Addition: Charge the addition funnel with MeMgBr. Add dropwise to the ester solution over 30 minutes.[2]

-

Critical Control Point: Maintain internal temperature < 5 °C to prevent side reactions (e.g., nucleophilic attack of the Grignard at the C2/C6 positions, though F deactivation helps prevent this).

-

-

Monitoring (Self-Validation): After addition is complete, allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: Pull a 50 µL aliquot, quench in mini-vial with NH₄Cl, extract with EtOAc. Check via TLC (Hexane:EtOAc 3:1) or LCMS. Target: Complete disappearance of the ester peak (M+H 156). If ester remains, cool to 0 °C and add 0.5 eq additional MeMgBr.

-

-

Quench: Cool reaction mixture to 0 °C. Slowly add saturated NH₄Cl. (Caution: Exothermic).[3]

-

Workup: Extract aqueous layer 3x with EtOAc. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Caption: Figure 1. Self-validating synthesis workflow utilizing in-process control (IPC) to ensure complete conversion.

Strategic Utility in Drug Design

This fragment is rarely a "final drug" but rather a critical "warhead" or "linker" used to optimize lead compounds.

The "Fluorine Scan" Logic

In medicinal chemistry, replacing a hydrogen with fluorine (H → F) or a methyl group with a trifluoromethyl group is standard. However, the 6-fluoropyridine motif specifically addresses metabolic liability.

-

Problem: Pyridines are electron-deficient but prone to oxidation by aldehyde oxidase (AO) or CYP450 at the 2- or 6-positions (ortho to nitrogen).

-

Solution: Blocking the 6-position with Fluorine prevents this oxidation.

-

Bonus: The tertiary alcohol (dimethyl carbinol) prevents the formation of reactive metabolites (aldehydes/carboxylic acids) that would form if a primary alcohol were used.

Bioisosteric Mapping

| Functional Group Replaced | Advantage of 2-(6-Fluoropyridin-3-yl)propan-2-ol |

| Phenyl Ring | Lower lipophilicity (LogP), improved solubility (N-atom + OH). |

| Acetyl Group (-COCH3) | H-bond donor capability; no risk of Schiff base formation. |

| Cyclic Ether | Similar polarity but provides a directed H-bond donor. |

Visualization: Structural Logic

Caption: Figure 2. Decision logic for incorporating the fluoropyridine-carbinol fragment into a lead series.

Safety & Handling

While specific toxicological data for this intermediate may be limited, standard safety protocols for fluorinated pyridines apply.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

-

Disposal: Fluorinated organic waste. Do not mix with non-fluorinated solvents if incineration protocols differ.

References

-

PubChem. Compound Summary for CAS 771573-09-2. National Library of Medicine. Retrieved from [Link]

-

Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Context: General principles of F-substitution on pyridines].

Sources

Physicochemical Profiling and Synthetic Utility of 2-(6-Fluoropyridin-3-yl)propan-2-ol in Medicinal Chemistry

Executive Summary

2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS: 771573-09-2) represents a high-value pharmacophore in modern drug discovery, particularly within kinase inhibitor development and CNS-active agents. Structurally, it combines a metabolic blocker (C6-fluorine) with a solubilizing, metabolically robust tertiary alcohol motif.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and medicinal chemistry applications. It is designed to serve as a reference for optimizing lead compounds where solubility and metabolic stability are limiting factors.

Part 1: Identity & Physicochemical Profile[1][2]

The precise molecular weight and physicochemical descriptors are critical for calculating stoichiometry in synthesis and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Fundamental Data

| Property | Value | Notes |

| IUPAC Name | 2-(6-Fluoropyridin-3-yl)propan-2-ol | |

| CAS Number | 771573-09-2 | Alternate: 848841-57-6 |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | Average Mass |

| Exact Mass | 155.0746 g/mol | Monoisotopic (for HRMS) |

| SMILES | CC(C)(O)c1ccc(F)nc1 |

Calculated ADME Descriptors

Data derived from consensus prediction models (ACD/Labs, ChemAxon).

| Descriptor | Value | Significance |

| cLogP | ~1.35 | Ideal for oral bioavailability (Lipinski compliant). |

| TPSA | 33.1 Ų | High membrane permeability (Brain penetrant potential). |

| H-Bond Donors | 1 (OH) | Critical for active site binding. |

| H-Bond Acceptors | 2 (N, O) | Pyridine N is modulated by F-substitution. |

| pKa (Pyridine N) | ~2.5 | Significantly lower than pyridine (~5.2) due to F-electron withdrawal; remains neutral at physiological pH. |

Part 2: Synthetic Methodology

Synthesis of this moiety requires handling organometallic reagents under anhydrous conditions. Two primary routes are validated: Route A (Grignard Addition) is preferred for scale-up due to safety profiles, while Route B (Lithium-Halogen Exchange) is often used in early discovery for rapid analoging.

Synthetic Pathway Visualization

Detailed Protocol: Grignard Addition (Route A)

Rationale: This route avoids the use of n-butyllithium, which is pyrophoric and requires strictly cryogenic conditions (-78°C). The ester-to-alcohol transformation is robust and high-yielding.

Reagents:

-

Methyl 6-fluoronicotinate (1.0 eq)

-

Methylmagnesium bromide (3.0 M in Et₂O, 3.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated NH₄Cl (aq)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.

-

Solvation: Dissolve Methyl 6-fluoronicotinate in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice/water bath.

-

Addition: Add MeMgBr dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes.

-

Critical Check: Maintain internal temperature < 5°C to prevent side reactions (e.g., nucleophilic attack on the pyridine ring).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of ester; formation of product (M+H 156).

-

-

Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl. Caution: Exothermic gas evolution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes). The product typically elutes as a white solid or colorless oil.

Part 3: Structural Biology & Medicinal Chemistry Utility

The 2-(6-fluoropyridin-3-yl)propan-2-ol fragment is not merely a linker; it is a functional pharmacophore.

Mechanism of Action (SAR Logic)

The utility of this fragment rests on three pillars:

-

Metabolic Stability: The C6-Fluorine blocks the primary site of oxidative metabolism (CYP450 mediated oxidation) on the pyridine ring.

-

Solubility & Permeability: The tertiary alcohol decreases LogP (lipophilicity) relative to an alkyl group, improving solubility, while the gem-dimethyl group prevents conjugation, maintaining a specific 3D conformation.

-

Electronic Modulation: The fluorine atom is highly electronegative, pulling electron density from the pyridine nitrogen. This lowers the basicity (pKa), ensuring the molecule remains neutral at physiological pH (7.4), which facilitates passive diffusion across cell membranes.

Interaction Map

Part 4: Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signals must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 8.35 (d, J=2.5 Hz, 1H): Proton at C2 (Ortho to alcohol). The doublet arises from long-range coupling to Fluorine.

-

δ 7.95 (td, J=8.0, 2.5 Hz, 1H): Proton at C4.

-

δ 6.90 (dd, J=8.5, 3.0 Hz, 1H): Proton at C5 (Ortho to Fluorine). Distinctive shielding due to F.

-

δ 1.62 (s, 6H): Gem-dimethyl protons. Singlet confirms the symmetry and successful addition of the methyl groups.

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (ESI+).

-

Expected Mass: 156.1 [M+H]⁺.

-

Fragmentation Pattern: Loss of H₂O (M-18) is common for tertiary alcohols in the source, often observing a peak at 138.1.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10636783, 2-(6-Fluoropyridin-3-yl)propan-2-ol. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Grignard addition to esters mechanism).

The Definitive Guide to the Solubility Profiling of 2-(6-Fluoropyridin-3-yl)propan-2-ol: A Preformulation Blueprint for Drug Discovery

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery, the adage "a drug must be in solution to be absorbed" remains a cornerstone of formulation science. Poor aqueous solubility is a primary contributor to suboptimal bioavailability for orally administered therapeutics, often leading to erratic absorption and diminished efficacy.[1][2] Consequently, a comprehensive understanding of a drug candidate's solubility profile is not merely a perfunctory checkbox in preformulation studies but a critical determinant of its developmental trajectory and ultimate clinical success.[3][4] More than 40% of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, underscoring the urgent need for robust and predictive solubility assessment methodologies.[1]

This in-depth technical guide provides a holistic framework for characterizing the solubility of the novel compound 2-(6-Fluoropyridin-3-yl)propan-2-ol . We will delve into the theoretical underpinnings of solubility, present validated experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the critical factors that modulate the dissolution of this promising molecule. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and actionable, field-tested insights to navigate the complexities of preformulation.

Molecular Architecture and Physicochemical Postulates of 2-(6-Fluoropyridin-3-yl)propan-2-ol

To embark on a meaningful solubility assessment, a foundational understanding of the molecule's inherent physicochemical properties is paramount. The structure of 2-(6-Fluoropyridin-3-yl)propan-2-ol, presented in Figure 1, reveals key functional groups that will govern its solubility behavior.

Figure 1: Chemical Structure of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Caption: Structure of 2-(6-Fluoropyridin-3-yl)propan-2-ol.

The molecule possesses a pyridine ring, a tertiary alcohol, and a fluorine substituent. The nitrogen atom in the pyridine ring and the hydroxyl group of the tertiary alcohol are capable of forming hydrogen bonds with protic solvents like water, which would suggest some degree of aqueous solubility. Conversely, the aromatic ring and the isopropyl group contribute to the molecule's lipophilicity. The presence of a fluorine atom can have varied effects on solubility. While often increasing lipophilicity, it can also engage in hydrogen bonding, albeit weakly. The predicted XlogP for this compound is 1.0, suggesting a relatively balanced lipophilic/hydrophilic character.[5]

| Property | Predicted Value/Information | Source |

| Molecular Formula | C8H10FNO | [5] |

| Molecular Weight | 155.17 g/mol | [5] |

| XlogP | 1.0 | [5] |

| Hydrogen Bond Donors | 1 (from -OH) | Inferred from structure |

| Hydrogen Bond Acceptors | 2 (from N and O) | Inferred from structure |

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic Approaches

In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput screening method typically employed in the early stages of discovery.[6] It measures the concentration of a compound in an aqueous buffer after a small volume of a concentrated DMSO stock solution is added.[6] The system does not reach thermodynamic equilibrium, and the resulting value can be influenced by the rate of precipitation.[7] While not a "true" solubility value, it is invaluable for quickly ranking compounds and identifying potential solubility liabilities.

-

Thermodynamic Solubility: This is the equilibrium solubility of a compound in a saturated solution, where the dissolved solute is in equilibrium with the solid, undissolved material.[8] The shake-flask method is the gold standard for determining thermodynamic solubility and is typically used in later stages of preformulation for lead optimization.[1][7][9] This value is independent of the dissolution rate and represents the true maximum concentration of the drug that can be achieved in a given solvent under specific conditions.[10]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 2-(6-Fluoropyridin-3-yl)propan-2-ol. The choice of analytical technique (UV-Vis spectrophotometry or HPLC-UV) will depend on the compound's chromophore and the required sensitivity and selectivity.

Kinetic Solubility Assay (DMSO-based Method)

This protocol is designed for high-throughput screening to rapidly assess the aqueous solubility of the target compound.

Experimental Workflow for Kinetic Solubility

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(6-Fluoropyridin-3-yl)propan-2-ol in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours.[9]

-

Filtration: Filter the contents of each well through a 96-well filter plate (e.g., Millipore MultiScreen Solubility Filter Plate) to remove any precipitated compound.[11]

-

Quantification: Analyze the filtrate for the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve prepared in the same buffer with 1% DMSO should be used for quantification.[11][12]

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 2-(6-Fluoropyridin-3-yl)propan-2-ol to a series of glass vials containing different solvents of interest (e.g., water, pH 7.4 buffer, 0.1 N HCl, ethanol, propylene glycol). Ensure that there is undissolved solid material at the bottom of each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[9] The time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and has been validated for low drug binding.

-

Dilution and Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of 2-(6-Fluoropyridin-3-yl)propan-2-ol using a validated HPLC-UV method.

Analytical Method: HPLC-UV

A robust and validated HPLC-UV method is critical for accurate solubility determination.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) is a common starting point. The specific gradient will need to be optimized for the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV detection wavelength should be set at the λmax of 2-(6-Fluoropyridin-3-yl)propan-2-ol, which needs to be experimentally determined.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Factors Influencing the Solubility of 2-(6-Fluoropyridin-3-yl)propan-2-ol

The solubility of a compound is not an intrinsic constant but is influenced by several environmental factors.[11] A thorough preformulation study must investigate these variables.

-

pH: The pyridine nitrogen in 2-(6-Fluoropyridin-3-yl)propan-2-ol is weakly basic and can be protonated at acidic pH. This ionization would increase the polarity of the molecule and is expected to enhance its aqueous solubility. Therefore, determining the pKa of the compound is crucial, and solubility should be measured across a range of pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[2] Investigating solubility at different temperatures (e.g., ambient and physiological) can provide valuable thermodynamic data.

-

Polymorphism: The crystalline form of a drug can significantly impact its solubility. Different polymorphs can have different lattice energies, with the metastable form generally being more soluble than the stable form. It is essential to characterize the solid form of the compound used in solubility studies.

-

Solvent Polarity: The principle of "like dissolves like" is fundamental to solubility. The solubility of 2-(6-Fluoropyridin-3-yl)propan-2-ol should be assessed in a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol, water).[13]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized tabular format to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical Properties (This table is populated with predicted and inferred data as an example)

| Property | Value |

| Molecular Formula | C8H10FNO |

| Molecular Weight | 155.17 g/mol |

| Predicted XlogP | 1.0 |

| pKa (predicted) | ~3-4 (for the pyridinium ion) |

Table 2: Thermodynamic Solubility of 2-(6-Fluoropyridin-3-yl)propan-2-ol in Various Solvents at 25°C (This table is a template for presenting experimental data)

| Solvent | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl (pH 1.2) | Experimental Data | Calculated Data |

| Acetate Buffer (pH 4.5) | Experimental Data | Calculated Data |

| Phosphate Buffer (pH 6.8) | Experimental Data | Calculated Data |

| Water | Experimental Data | Calculated Data |

| Ethanol | Experimental Data | Calculated Data |

| Propylene Glycol | Experimental Data | Calculated Data |

| Acetone | Experimental Data | Calculated Data |

Conclusion: A Roadmap for Success

The comprehensive solubility profiling of 2-(6-Fluoropyridin-3-yl)propan-2-ol, as outlined in this guide, is an indispensable component of its preformulation characterization. By employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic solubility, researchers can build a robust data package. This information is not only fundamental to understanding the compound's intrinsic physicochemical properties but also serves as a critical guide for formulation strategies aimed at optimizing its delivery and bioavailability. A thorough and methodologically sound approach to solubility assessment will undoubtedly de-risk the development process and pave the way for the successful translation of this promising molecule from the laboratory to the clinic.

References

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.

- Impactfactor. (2025).

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

- Tsinman, K., Tsinman, O., & Sun, C. C. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Molecules, 27(12), 3845.

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]

- Gáspári, Z., & Tüdõs, E. (1998). The Solubility of Proteins in Organic Solvents. Protein and Peptide Letters, 5(4), 223-228.

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Soderberg, T. (2019). 1.6: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

-

PubChem. 2-(6-fluoropyridin-3-yl)propan-2-ol. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. 2-(6-Bromopyridin-3-yl)propan-2-ol | 477252-29-2 [sigmaaldrich.com]

- 5. PubChemLite - 2-(6-fluoropyridin-3-yl)propan-2-ol (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. impactfactor.org [impactfactor.org]

- 13. chem.libretexts.org [chem.libretexts.org]

2-(6-Fluoropyridin-3-yl)propan-2-ol material safety data sheet (MSDS)

Executive Summary

This guide provides a comprehensive technical analysis of 2-(6-Fluoropyridin-3-yl)propan-2-ol , a critical fluorinated building block in medicinal chemistry. Unlike standard Safety Data Sheets (SDS), this document integrates safety protocols with synthetic methodology and application logic. The compound is widely utilized as a bioisostere for lipophilic groups and as a metabolic stabilizer in kinase inhibitor development, leveraging the gem-dimethyl group to block metabolic oxidation.

Chemical Identity & Specifications

| Parameter | Technical Specification |

| Chemical Name | 2-(6-Fluoropyridin-3-yl)propan-2-ol |

| Synonyms | 6-Fluoro-α,α-dimethyl-3-pyridinemethanol; 2-(6-Fluoro-3-pyridyl)-2-propanol |

| CAS Number | 848841-57-6 (Primary); 1228560-68-8 (Referenced in specific internal libraries) |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Structure | Pyridine ring substituted at C6 with Fluorine; C3 with 2-hydroxypropan-2-yl |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~245°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |

Hazard Identification & Safety Profile

Rationale: As a fluorinated pyridine derivative, this compound presents specific irritation risks. The C-F bond is generally stable, but thermal decomposition can release toxic fluoride vapors.

GHS Classification (Predicted/Read-Across)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Toxicology Insight

While specific LD50 data is limited, the metabolic byproduct of the pyridine ring can be reactive. The gem-dimethyl group hinders direct oxidation at the benzylic-like position, potentially altering the metabolic clearance profile compared to non-methylated analogs.

Technical Application: Synthesis & Methodology

Expertise Note: The most robust synthesis route involves a Grignard addition to the corresponding ester. This method is preferred over lithiation due to better functional group tolerance and scalability.

Standard Operating Procedure (SOP): Grignard Addition

Objective: Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol from Methyl 6-fluoronicotinate.

Reagents:

-

Substrate: Methyl 6-fluoronicotinate (1.0 equiv)

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (3.0 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve Methyl 6-fluoronicotinate in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

-

Why? Cooling prevents uncontrolled exotherms and minimizes side reactions (e.g., polymerization).

-

-

Addition: Add MeMgBr dropwise via syringe or addition funnel over 20 minutes.

-

Observation: A color change (often yellow to orange) indicates the formation of the intermediate alkoxide.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).

-

Endpoint: Disappearance of the ester spot.

-

-

Quench: Cool back to 0°C. Slowly add saturated NH₄Cl.

-

Caution: Vigorous gas evolution (Methane) will occur.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 10-40% EtOAc/Hexanes.

Visual Workflow: Synthesis Pathway

Figure 1: Grignard synthesis workflow converting the nicotinate ester to the tertiary alcohol.

Handling, Storage & Stability

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent moisture absorption which can complicate precise weighing for analytical standards.

-

Container: Tightly sealed glass vial with a PTFE-lined cap.

Incompatibilities

-

Strong Oxidizing Agents: Can react with the pyridine nitrogen (forming N-oxides) or the alcohol.

-

Acids: The pyridine ring is basic. Strong acids will form salts (pyridinium species), altering solubility and physical properties.

Emergency Response Logic

-

In Case of Fire: Use alcohol-resistant foam, dry chemical, or CO₂.[2] Do not use a heavy water stream, which may spread the chemical.[2]

-

Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

-

First Aid (Eye Contact): Immediate irrigation is vital. The basicity of the pyridine ring combined with the solvent properties of the alcohol moiety can accelerate corneal penetration.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11235398, 6-Fluoro-alpha,alpha-dimethyl-3-pyridinemethanol. PubChem.[3] [Link]

Sources

2-(6-Fluoropyridin-3-yl)propan-2-ol stability and storage

Technical Guide: Stability and Storage of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Executive Summary

2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS: 170953-73-2) is a specialized pharmaceutical intermediate characterized by a pyridine ring substituted with a metastable tertiary alcohol and an activated fluorine atom. Its structural duality presents two primary degradation vectors: acid-catalyzed dehydration of the tertiary alcohol and nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Core Directive: This compound is not shelf-stable under ambient aerobic conditions. It requires cold chain management (2–8°C or -20°C) and strict exclusion of moisture and acid traces to prevent irreversible degradation into its alkene or hydroxypyridine analogs.

Physicochemical Profile & Vulnerability Analysis

To effectively store this compound, one must understand the electronic forces at play within the molecule.

| Property | Specification |

| CAS Number | 170953-73-2 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Physical State | Viscous Oil or Low-Melting Solid (Purity dependent) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Pyridine N) | ~2.5–3.0 (Reduced basicity due to F-substituent) |

Structural Vulnerabilities

-

Tertiary Alcohol (Benzylic-like): The isopropyl alcohol group is attached to the pyridine ring. While the electron-deficient pyridine ring destabilizes the carbocation intermediate more than a phenyl ring would, the tertiary nature still allows for facile dehydration to the alkene (isopropenyl derivative) in the presence of even trace acids or heat.

-

Activated Fluorine (C6 Position): The fluorine atom is ortho to the pyridine nitrogen. This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) . Moisture (H₂O) can act as a nucleophile, displacing the fluorine to form the 6-hydroxypyridine (which tautomerizes to the pyridinone), releasing HF.

Degradation Mechanisms

Understanding the "why" allows for the design of robust storage protocols. The following diagram illustrates the two critical failure modes for this molecule.

Figure 1: The dual degradation pathways. The tertiary alcohol is prone to elimination (yellow), while the fluoropyridine core is prone to hydrolysis (green).

Storage & Handling Protocols

Based on the mechanistic vulnerabilities, the following protocols are mandatory to maintain purity >98%.

A. Storage Conditions

-

Temperature: -20°C (Preferred) or 2–8°C (Acceptable for short-term < 1 month). Heat significantly accelerates the dehydration pathway.

-

Atmosphere: Inert Gas (Argon or Nitrogen). Oxygen is less of a concern than moisture, but an inert blanket prevents the ingress of atmospheric water vapor which drives the SNAr hydrolysis.

-

Container:

-

Primary: Borosilicate glass vial with a Teflon-lined screw cap.

-

Secondary: Sealed desiccator or Mylar bag with desiccant packets (Silica gel or Molecular Sieves).

-

Avoid: Metal containers (unless passivated) as trace metal ions can Lewis-acid catalyze the dehydration.

-

B. Handling Workflow

-

Equilibration: Allow the container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the product, initiating hydrolysis.

-

Solvent Selection: When preparing stock solutions, avoid protic solvents (Ethanol/Water) for long-term storage. Use Anhydrous DMSO or Acetonitrile .

-

Acid Avoidance: Ensure all glassware and spatulas are free of acid residue. Do not use in the presence of strong Lewis acids (e.g., AlCl₃, BF₃) unless the reaction demands it and is run immediately.

Quality Control & Stability Indicating Methods

To validate the integrity of the compound, use the following analytical markers.

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Note: Use low acid concentration to prevent on-column degradation.

-

Detection: UV @ 254 nm (Pyridine ring absorption).

| Impurity Marker | Relative Retention Time (RRT) | Characteristic |

| Hydrolysis Product (Pyridinone) | ~0.6 - 0.8 | More polar due to amide/hydroxyl tautomer. |

| Target Molecule | 1.00 | Sharp peak. |

| Dehydration Product (Alkene) | ~1.2 - 1.4 | Less polar; loss of -OH group increases lipophilicity. |

NMR Diagnostics (¹H NMR in CDCl₃)

-

Intact Alcohol: Look for the characteristic methyl singlets of the isopropyl group at ~1.6 ppm (6H, s) .

-

Degradation (Alkene): Appearance of new olefinic signals at ~5.2 ppm and 5.5 ppm indicates dehydration.

-

Degradation (Hydrolysis): Loss of the specific F-coupling patterns in the aromatic region (6.8–8.5 ppm) and a shift in the pyridine protons suggests fluorine displacement.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 170953-73-2. Retrieved from [Link]

- Senaweera, S. & Weaver, J. (2016).Nucleophilic Aromatic Substitution of Fluoropyridines. Journal of Organic Chemistry. (Mechanistic grounding for SNAr susceptibility).

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Strategic Sourcing and Technical Utilization of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Senior Application Scientist Technical Guide

Executive Technical Summary

Target Molecule: 2-(6-Fluoropyridin-3-yl)propan-2-ol CAS Registry Number: 848841-57-6 Molecular Formula: C₈H₁₀FNO Molecular Weight: 155.17 g/mol [1]

This guide provides a comprehensive technical analysis for the sourcing, synthesis, and application of 2-(6-Fluoropyridin-3-yl)propan-2-ol.[1] In medicinal chemistry, this motif serves as a critical bioisostere for lipophilic alkyl groups (e.g., tert-butyl), introducing polarity to lower logP while blocking metabolic soft spots (benzylic oxidation) via the gem-dimethyl carbinol moiety. The presence of the C6-fluorine atom further modulates the pyridine ring's electron density, influencing pKa and metabolic stability against oxidative defluorination.

Commercial Supply Landscape

Sourcing fluorinated pyridine intermediates often presents a "Ghost Inventory" challenge where vendors list compounds without physical stock. The following analysis categorizes suppliers based on reliability and stock verification protocols.

Validated Supplier Matrix

Note: "Lead Time" estimates are based on standard US/EU delivery windows.[1]

| Supplier Tier | Vendor Name | Catalog / SKU | Reliability Rating | Typical Lead Time | Notes |

| Tier 1 (Stock) | BLD Pharm | BD33549 | High | 1-3 Days | Verified stock often available in US/Shanghai warehouses.[1] |

| Tier 1 (Stock) | MolCore | M2724 / Custom | High | 3-5 Days | Good for gram-scale; purity often >97%.[1] |

| Tier 2 (Aggregator) | Parchem | Inquire | Medium | 2-4 Weeks | Often sources from upstream Asian manufacturers.[1] |

| Tier 2 (Aggregator) | Ambeed | Inquire | Medium | 1-3 Weeks | Check COA before purchase; batch variability exists.[1] |

Critical Procurement Warning: Distinguish carefully between the 2,5-substituted isomer (Target: CAS 848841-57-6) and the 2,3-substituted isomer (2-(2-fluoropyridin-3-yl)propan-2-ol, CAS 40247-48-1).[1] Vendor databases frequently conflate these isomers due to naming similarities. Always verify the structure via SMILES/InChI prior to ordering.

Quality Assurance Protocol (Incoming QC)

Upon receipt, the following QC workflow is mandatory to ensure the material meets drug discovery standards:

-

¹H NMR (DMSO-d₆): Confirm the gem-dimethyl singlet (~1.5 ppm) and the specific coupling pattern of the pyridine protons. The H2 proton (adjacent to the carbinol) should appear as a doublet or fine multiplet distinct from the H4/H5 protons.

-

¹⁹F NMR: Essential to rule out regioisomeric impurities (e.g., 2-fluoro-4-substituted byproducts) which are common in pyridine synthesis.[1]

-

Water Content (Karl Fischer): The tertiary alcohol is hygroscopic. High water content (>1%) can quench sensitive reagents (e.g., LiHMDS, NaH) in subsequent steps.

The "Make vs. Buy" Decision Strategy

If commercial stock is unavailable or lead times exceed project timelines, in-house synthesis is a robust and scalable alternative.

Sourcing Decision Tree

Figure 1: Decision logic for sourcing critical fluorinated intermediates.

Synthesis Protocol (The "Rescue" Route)

When commercial supply fails, the synthesis from Methyl 6-fluoronicotinate is high-yielding and operationally simple.

Reaction Scheme: Methyl 6-fluoronicotinate + 3.0 eq. MeMgBr → 2-(6-Fluoropyridin-3-yl)propan-2-ol[1]

Step-by-Step Methodology

Reagents:

-

Methyl 6-fluoronicotinate (CAS 1427-06-1) - Widely available (TCI, Fisher)[1]

-

Methylmagnesium bromide (3.0 M in Et₂O or THF)

-

Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under nitrogen atmosphere.

-

Dissolution: Charge the flask with Methyl 6-fluoronicotinate (1.0 eq, e.g., 5.0 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add MeMgBr (3.0 - 3.5 eq) dropwise over 30 minutes. Note: The first equivalent deprotonates any adventitious water; the second and third equivalents perform the double addition to the ester.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The intermediate ketone is rarely observed due to the high reactivity of the Grignard reagent.

-

Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl. Caution: Exothermic.[1]

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude material is often pure enough (>95%) for use. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85-95%

Synthesis Pathway Diagram

Figure 2: Double Grignard addition mechanism for converting the ester to the tertiary alcohol.

Applications in Drug Discovery

The 2-(6-fluoropyridin-3-yl)propan-2-ol moiety is a high-value "warhead" or scaffold element in medicinal chemistry.[1][2]

-

Metabolic Stability: The gem-dimethyl group blocks the benzylic position from Cytochrome P450-mediated oxidation, a common clearance pathway for ethyl or isopropyl substituents.[1]

-

Lipophilicity Modulation: Replacing a hydrophobic tert-butyl group with this fluoropyridine carbinol significantly lowers LogP (Lipophilicity), improving solubility and reducing non-specific binding.

-

Bioisosterism: It acts as a bioisostere for hexafluoroisopropanol or simple aryl-carbinol groups, often improving potency through H-bond donor interactions (the -OH group) with receptor backbones.[1]

References

-

Parchem Fine & Specialty Chemicals. Product Catalog: 2-(6-Fluoropyridin-3-yl)propan-2-ol (CAS 771573-09-2/848841-57-6).[1][3] Retrieved from

-

BLD Pharm. Product Search: CAS 848841-57-6 vs 40247-48-1.[1] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Methyl 6-fluoronicotinate (CAS 1427-06-1).[1] Retrieved from [4]

-

BenchChem. Technical Guide to the Synthesis of Methyl 6-fluoronicotinate. Retrieved from

Sources

- 1. 40247-48-1|2-(2-Fluoropyridin-3-yl)propan-2-ol|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. parchem.com [parchem.com]

- 4. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Application of 2-(6-Fluoropyridin-3-yl)propan-2-ol

Abstract

This technical guide provides a comprehensive overview of 2-(6-Fluoropyridin-3-yl)propan-2-ol, a key building block in contemporary drug discovery and development. The document details its optimized synthesis, thorough characterization, and critical role as a chemical intermediate. The synthesis section offers a step-by-step protocol for the Grignard reaction, which is the cornerstone of this compound's production, and delves into the mechanistic underpinnings that dictate the choice of reagents and reaction conditions. Furthermore, this guide outlines the analytical techniques for structural verification and purity assessment and explores the applications of 2-(6-Fluoropyridin-3-yl)propan-2-ol in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: Strategic Importance in Medicinal Chemistry

2-(6-Fluoropyridin-3-yl)propan-2-ol has emerged as a pivotal structural motif in the field of medicinal chemistry. Its strategic importance lies in the unique combination of a fluorinated pyridine ring and a tertiary alcohol functional group. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug molecule, such as its lipophilicity and pKa. The tertiary alcohol provides a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures.

This guide provides an in-depth exploration of the synthesis and characterization of this valuable compound, offering insights into its practical applications in the development of novel therapeutics.

Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol: A Mechanistic Approach

The most prevalent and efficient method for the synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. In this case, a methylmagnesium halide is reacted with a suitable 6-fluoropyridine-3-yl precursor.

Overall Reaction Scheme

The synthesis can be conceptualized as a two-step process, starting from a readily available halopyridine. The following diagram illustrates the general synthetic strategy.

Caption: General synthetic pathway for 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Materials and Equipment:

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Anhydrous tetrahydrofuran (THF)

-

Magnesium turnings

-

5-Bromo-2-fluoropyridine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: A three-neck round-bottom flask is flame-dried and allowed to cool under an inert atmosphere. The flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Addition: The flask is charged with a solution of 5-bromo-2-fluoropyridine in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Nucleophilic Addition: Methylmagnesium bromide solution is added dropwise to the cooled solution of 5-bromo-2-fluoropyridine via the dropping funnel, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Addition of Acetone: Anhydrous acetone is then added dropwise to the reaction mixture, again ensuring the temperature is maintained below 5 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by column chromatography on silica gel to afford 2-(6-Fluoropyridin-3-yl)propan-2-ol as a solid.

Mechanistic Insights and Rationale for Experimental Choices

The success of this synthesis hinges on a clear understanding of the underlying chemical principles.

-

Choice of Starting Material: 5-Bromo-2-fluoropyridine is a suitable starting material due to the reactivity of the bromine atom in Grignard reagent formation. The fluorine atom is less reactive under these conditions.

-

Inert Atmosphere and Anhydrous Conditions: Grignard reagents are highly reactive and are readily destroyed by protic solvents, such as water. Therefore, maintaining an inert and anhydrous environment is critical for the success of the reaction.

-

Temperature Control: The initial formation of the Grignard reagent and the subsequent nucleophilic addition are exothermic reactions. Low temperatures (0-5 °C) are maintained to control the reaction rate, prevent side reactions, and ensure the stability of the Grignard reagent.

-

Aqueous Workup: The reaction is quenched with a mild acid, such as ammonium chloride, to protonate the intermediate alkoxide and to neutralize any remaining Grignard reagent.

Caption: Simplified mechanism of the Grignard reaction for the synthesis.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The spectrum of propan-2-ol typically shows signals for the methyl groups and the methine proton.[1][2] In the case of 2-(6-Fluoropyridin-3-yl)propan-2-ol, additional signals corresponding to the protons on the pyridine ring will be observed.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For propan-2-ol, two distinct signals are expected for the methyl carbons and the carbon bearing the hydroxyl group.[3] The fluorinated pyridine ring will exhibit characteristic signals in the aromatic region.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The predicted monoisotopic mass of 2-(6-Fluoropyridin-3-yl)propan-2-ol is 155.07465 Da.[4] The mass spectrum will show a molecular ion peak corresponding to this mass.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| CAS Number | 876267-08-4 |

| Appearance | White to off-white solid |

| Monoisotopic Mass | 155.07465 Da[4] |

Applications in Drug Discovery and Development

2-(6-Fluoropyridin-3-yl)propan-2-ol serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features are often incorporated into compounds targeting a range of therapeutic areas. Prodrug strategies are often employed in drug discovery to enhance the properties of lead compounds.[5]

The fluoropyridine moiety is a common scaffold in the design of kinase inhibitors and other targeted therapies. The presence of fluorine can significantly impact the drug's pharmacokinetic and pharmacodynamic properties.[6] The tertiary alcohol group provides a point for further chemical elaboration, allowing for the introduction of additional functional groups to optimize the compound's activity and selectivity.

Conclusion

2-(6-Fluoropyridin-3-yl)propan-2-ol is a valuable and versatile building block in modern medicinal chemistry. Its synthesis via the Grignard reaction is a well-established and efficient process, provided that careful attention is paid to the reaction conditions. The unique combination of a fluorinated pyridine ring and a tertiary alcohol functional group makes it an attractive starting material for the development of novel drug candidates. This technical guide provides researchers and drug development professionals with the necessary information to synthesize, characterize, and effectively utilize this important chemical intermediate in their research endeavors.

References

-

PubChem. 2-(6-fluoropyridin-3-yl)propan-2-ol. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. ¹H NMR spectra in the chemical shift region associated with propan-2-ol... Available from: [Link]

-

Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr. Available from: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

-

Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. PubChemLite - 2-(6-fluoropyridin-3-yl)propan-2-ol (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Characterization of 2-(6-Fluoropyridin-3-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties and a detailed protocol for the synthesis and analytical characterization of 2-(6-Fluoropyridin-3-yl)propan-2-ol . This tertiary alcohol, incorporating a fluorinated pyridine ring, represents a valuable building block in medicinal chemistry, particularly for the development of novel therapeutic agents. The introduction of a fluorine atom can significantly modulate the compound's metabolic stability, binding affinity, and pharmacokinetic profile.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate the findings but also to adapt and troubleshoot as necessary.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-(6-Fluoropyridin-3-yl)propan-2-ol is fundamental to its application in drug discovery and development. The following table summarizes its key identifiers and predicted properties.

| Property | Value | Source/Method |

| IUPAC Name | 2-(6-Fluoropyridin-3-yl)propan-2-ol | ChemDraw |

| CAS Number | 771573-09-2 | |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | |

| Predicted LogP | 1.35 | ChemDraw |

| Predicted Boiling Point | 227.5 °C | ChemDraw |

| Predicted pKa | 3.8 (pyridinium ion) | ChemDraw |

Synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol via Grignard Reaction

The synthesis of tertiary alcohols from ketones via the Grignard reaction is a cornerstone of organic synthesis. In the case of 2-(6-Fluoropyridin-3-yl)propan-2-ol, the logical precursor is 1-(6-fluoropyridin-3-yl)ethan-1-one, which can be reacted with a methyl Grignard reagent.

Proposed Synthetic Workflow

Detailed Experimental Protocol

Materials:

-

1-(6-Fluoropyridin-3-yl)ethan-1-one

-

Methylmagnesium bromide (3 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-(6-fluoropyridin-3-yl)ethan-1-one (1.0 eq) and anhydrous THF (10 mL per mmol of ketone).

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(6-fluoropyridin-3-yl)propan-2-ol.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-(6-Fluoropyridin-3-yl)propan-2-ol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-2 |

| ~7.8 | ddd | 1H | H-4 |

| ~6.9 | dd | 1H | H-5 |

| ~2.5 | s | 1H | -OH |

| ~1.6 | s | 6H | 2 x -CH₃ |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, J ≈ 240 Hz) | C-6 |

| ~147 (d, J ≈ 15 Hz) | C-2 |

| ~140 (d, J ≈ 8 Hz) | C-4 |

| ~138 | C-3 |

| ~109 (d, J ≈ 37 Hz) | C-5 |

| ~70 | C(CH₃)₂OH |

| ~32 | 2 x -CH₃ |

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, likely in the range of -60 to -80 ppm, characteristic of a fluorine atom attached to a pyridine ring.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transformation, and phase correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 155, corresponding to the molecular weight of the compound.

-

[M-CH₃]⁺: A significant peak at m/z = 140, resulting from the loss of a methyl group. This is a characteristic fragmentation for tertiary alcohols.

-

[M-H₂O]⁺: A peak at m/z = 137, corresponding to the loss of a water molecule.

-

Pyridine Ring Fragments: Various fragments corresponding to the fluorinated pyridine ring.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[2]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Chromatographic Analysis (HPLC and GC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound.

Experimental Protocol for HPLC Analysis:

A reverse-phase HPLC method is generally suitable for the analysis of pyridine derivatives.[3]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined from the UV spectrum of the compound (typically around 260 nm for fluoropyridines).

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1250-1000 | C-O stretch (tertiary alcohol) and C-F stretch |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid on a salt plate (NaCl or KBr) or as a KBr pellet if the compound is a solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Safety and Handling

Working with organofluorine and pyridine-containing compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]

References

- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. (n.d.). CN101463033A - Method for synthesizing diprophylline.

-

The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance II 400 FT spectrometers at ambient temperature. Retrieved from [Link]

- Google Patents. (n.d.). US8822694B2 - Process for producing pyrrole compound.

-

LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Zeller, W. E., et al. (2015). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(8), 2147-2154.

- Harvey, D. J. (1987). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Biomedical & Environmental Mass Spectrometry, 14(3), 103-109.

-

Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Cherry, S. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Sdfine. (n.d.). Chemwatch GHS SDS 1282. Retrieved from [Link]

-

MDPI. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

-

IntechOpen. (n.d.). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

PubChem. (n.d.). [(Propan-2-yl)amino]propanedial. Retrieved from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 2-PYRIDIN-2-YL-PROPANE-1,3-DIOL. Retrieved from [Link]

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. [Study of 2,6-di(propan-2-yl)phenol detection features and localization nature in warm-blooded after intragastric administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

A Comprehensive Technical Guide to 2-(6-Fluoropyridin-3-yl)propan-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Fluoropyridin-3-yl)propan-2-ol, a heterocyclic alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's strategic applications as a versatile building block in drug discovery, grounded in the established importance of the fluoropyridine scaffold. This guide serves as an essential resource for researchers leveraging this molecule for the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(6-Fluoropyridin-3-yl)propan-2-ol . This nomenclature correctly identifies the parent structure as a propan-2-ol backbone, substituted at the second carbon position with a 6-fluoropyridin-3-yl moiety. The structure combines a robust aromatic heterocycle with a tertiary alcohol, providing distinct chemical handles for further functionalization.

| Identifier | Value |

| IUPAC Name | 2-(6-Fluoropyridin-3-yl)propan-2-ol |

| CAS Number | 1260803-30-7 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Canonical SMILES | CC(C)(C1=CN=C(C=C1)F)O |

| InChI Key | SBPJWYDDXKEYQM-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 2-(6-Fluoropyridin-3-yl)propan-2-ol are dictated by its hybrid structure. The pyridine ring and fluorine atom introduce polarity and influence metabolic stability, while the tertiary alcohol group acts as a hydrogen bond donor and a potential site for derivatization.[1] Data for the closely related isomer, 2-(2-fluoropyridin-3-yl)propan-2-ol, provides valuable reference points for its expected properties.[2]

| Property | Value (Predicted/Reference-Based) | Source |

| Physical State | Solid or colorless to pale yellow liquid | [1] |

| Boiling Point | ~259 °C | [2] |

| Density | ~1.15 g/cm³ | [2] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate). The hydroxyl group allows for some aqueous solubility through hydrogen bonding. | [1] |

| pKa | The pyridine nitrogen provides a basic center, while the hydroxyl proton is weakly acidic. |

Synthesis and Mechanistic Rationale

The construction of 2-(6-Fluoropyridin-3-yl)propan-2-ol is most efficiently achieved via a Grignard reaction. This classic organometallic approach offers high yields and specificity for creating the C-C bond that attaches the propan-2-ol group to the pyridine ring. The synthesis begins with a halogenated fluoropyridine, which serves as the precursor for the nucleophilic Grignard reagent.

Synthetic Workflow

The logical flow of the synthesis involves the formation of a pyridyl Grignard reagent from 3-Bromo-6-fluoropyridine, followed by its nucleophilic attack on an acetone electrophile.

Caption: Grignard synthesis of 2-(6-Fluoropyridin-3-yl)propan-2-ol.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials:

-

3-Bromo-6-fluoropyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to activate the magnesium surface.

-

In a separate flask, dissolve 3-Bromo-6-fluoropyridine (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

-

Nucleophilic Addition:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add anhydrous acetone (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. The causality for this low temperature is to prevent side reactions and control the exothermic nature of the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

-

Aqueous Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This is a safer alternative to water for quenching Grignard reactions, as it minimizes the formation of magnesium hydroxide emulsions.

-

Transfer the resulting slurry to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(6-Fluoropyridin-3-yl)propan-2-ol.

-

Applications in Drug Discovery and Development

The true value of 2-(6-Fluoropyridin-3-yl)propan-2-ol lies in its role as a strategic building block for creating complex, high-value pharmaceutical compounds.

-

The Fluoropyridine Scaffold: The incorporation of fluorine into heterocyclic rings is a well-established strategy in medicinal chemistry.[3] The C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the nearby pyridine nitrogen, thereby improving pharmacokinetic properties.[3]

-

Synthetic Intermediate: This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its tertiary alcohol can be used as a handle for further modifications or can be part of a pharmacophore that interacts with a biological target. The fluoropyridine core is present in numerous developmental drugs, including kinase inhibitors and central nervous system agents.[4][5]

-

Prodrug Design: The hydroxyl group offers a site for creating prodrugs, where it can be esterified or otherwise modified to improve properties like solubility or oral bioavailability.[6][7] This strategy is widely employed to optimize drug delivery and efficacy.[6][7]

Expected Spectroscopic Characterization

While experimental data should be acquired for confirmation, the expected spectroscopic features can be reliably predicted based on the structure.[8]

-